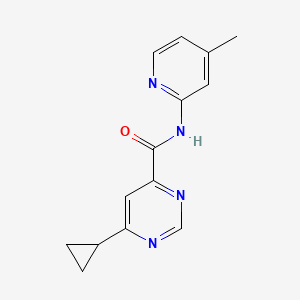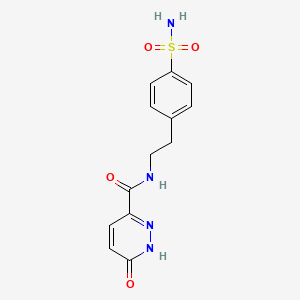
4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol
Vue d'ensemble
Description
“4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol” is a chemical compound with the CAS Number: 851634-59-8 . It has a molecular weight of 168.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8 (7)9/h6,10H,1-5H2 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is an oil at normal temperatures . and should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives Formation 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol serves as a precursor in the synthesis of complex organic compounds. It participates in various reactions, leading to the formation of benzothieno[2,3-d]pyrimidine derivatives and pyrazolopyranopyrimidine derivatives. These reactions often involve intermediates like 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile and result in various isomers and stereoisomers, indicating the compound's versatility in synthetic chemistry (Youssef, 2009).
Cytotoxicity and Immunological Effects Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects. Certain derivatives demonstrated significant cytotoxicity in vitro against thymocytes and lymphocytes, indicating their potential in medical applications related to cell growth and immune response modulation (Mavrova et al., 2009).
Antitumor Activity The compound has been a key player in the synthesis of new derivatives with significant antitumor effects. Studies have shown that certain derivatives synthesized using this compound exhibit a high ability to inhibit the in vitro growth of human tumor cells, offering a promising avenue for the development of new anticancer agents (Ostapiuk et al., 2017).
Heterocyclic Chemistry The compound is involved in the preparation of novel heterocyclic systems such as thieno[3,2-e][1,2]oxazepine and thieno[3,2-h][1,5]oxazecine derivatives. These heterocyclic compounds have various applications in organic chemistry and pharmaceuticals, showcasing the structural diversity that can be achieved through reactions involving this compound (Bremner et al., 1988).
Radical Scavenging and Neuroprotection It has been utilized in the design and synthesis of compounds that act as OH• radical scavengers. Some of these compounds have demonstrated the ability to protect astroglial glutamate transporters against inhibitory action of radicals. This indicates potential applications in neuroprotection and the management of acute CNS diseases by mitigating the effects of excitotoxic glutamate (Cauquil-Caubère & Kamenka, 1998).
Pharmacological Properties Derivatives of this compound have been assessed for their pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. The synthesis and analysis of these derivatives contribute to medical chemistry and pharmaceutical science, providing insights into structure-activity relationships and leading to the development of pharmaceutical substances (Chiriapkin et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAPYBKGPRPQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)


![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)
![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)


![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)